Besifloxacin hydrochloride (CAS 405165-61-9) is a synthetic, 8-chloro fourth-generation fluoroquinolone antibacterial active pharmaceutical ingredient (API) developed specifically for topical ophthalmic applications. Structurally differentiated by an N-1 cyclopropyl group and a unique azepinyl substituent, this API delivers a balanced dual-inhibition mechanism targeting both bacterial DNA gyrase and topoisomerase IV. For formulation scientists and procurement teams, its most critical baseline property is its sparingly soluble nature in aqueous media (approximately 0.143 mg/mL), which, combined with its micronized particle size profile (Dv90 ≤ 9 μm), makes it uniquely suited for stable, sustained-release ophthalmic suspensions rather than rapid-clearance aqueous solutions[1].
Substituting besifloxacin hydrochloride with other fourth-generation fluoroquinolones (such as moxifloxacin or gatifloxacin) or older analogs (like ciprofloxacin) fails on two critical fronts: antimicrobial efficacy against resistant strains and formulation biopharmaceutics. Chemically, the lack of the 8-chloro and azepinyl groups in generic substitutes results in significantly weaker binding to mutated topoisomerases, rendering them ineffective against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant isolates [1]. From a processability standpoint, substituting with a highly soluble fluoroquinolone salt prevents the creation of a micro-particulate suspension; highly soluble APIs dissolve completely and are rapidly cleared from the ocular surface by tear turnover, whereas besifloxacin hydrochloride's low solubility allows it to remain suspended in polymeric delivery systems (e.g., polycarbophil matrices), extending the mean residence time and enabling less frequent dosing [2].
Besifloxacin hydrochloride demonstrates significantly enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to other fluoroquinolones. In comparative in vitro assays, besifloxacin achieved an MIC90 of 4 μg/mL against HA-MRSA, whereas moxifloxacin and ciprofloxacin required 64 μg/mL and 256 μg/mL, respectively [1].
| Evidence Dimension | MIC90 against HA-MRSA |
| Target Compound Data | 4 μg/mL |
| Comparator Or Baseline | Moxifloxacin (64 μg/mL) and Ciprofloxacin (256 μg/mL) |
| Quantified Difference | 16-fold higher potency than moxifloxacin; 64-fold higher than ciprofloxacin |
| Conditions | In vitro susceptibility testing of clinical MRSA isolates |
Enables the formulation of ophthalmic therapeutics capable of eradicating multidrug-resistant staphylococcal infections where standard fluoroquinolones fail.
Unlike highly soluble antibiotic salts that rapidly wash out of the ocular cavity, besifloxacin hydrochloride is sparingly soluble in water (approximately 0.143 mg/mL at neutral pH). This specific solubility profile is critical for manufacturing stable, micronized ophthalmic suspensions (Dv90 ≤ 9 μm) that form a prolonged-release depot on the ocular surface[1].
| Evidence Dimension | Aqueous solubility and particle size control |
| Target Compound Data | ~0.143 mg/mL; Dv90 ≤ 9 μm |
| Comparator Or Baseline | Highly soluble fluoroquinolone salts (e.g., Moxifloxacin HCl, ~24 mg/mL) |
| Quantified Difference | Orders of magnitude lower solubility, enabling solid-state suspension rather than rapid-clearance solution |
| Conditions | Aqueous buffer at physiological tear pH |
Provides the exact physicochemical baseline required to formulate advanced polymeric suspension delivery systems without premature API dissolution.
The pharmacokinetic profile of besifloxacin hydrochloride in human conjunctival tissue shows prolonged retention compared to benchmark alternatives. Following topical administration, besifloxacin exhibited a mean residence time (MRT) of 4.7 hours, with measurable concentrations persisting at 24 hours in a majority of subjects, outperforming both gatifloxacin and moxifloxacin [1].
| Evidence Dimension | Mean Residence Time (MRT) in conjunctival tissue |
| Target Compound Data | 4.7 hours |
| Comparator Or Baseline | Moxifloxacin and Gatifloxacin (shorter MRT, undetectable in majority at 24h) |
| Quantified Difference | Significantly extended MRT allowing for TID rather than more frequent dosing |
| Conditions | Single topical ocular administration in human subjects |
Justifies the selection of besifloxacin for sustained-release formulations, improving patient compliance through reduced dosing frequency.
Besifloxacin hydrochloride provides balanced, potent inhibition of both essential bacterial enzymes, DNA gyrase and topoisomerase IV. Biochemical assays show IC50 values of 5–10 μM for DNA gyrase and 2.5–5.0 μM for topoisomerase IV, whereas older fluoroquinolones like ciprofloxacin are 4- to 8-fold less active and often exhibit skewed affinity that accelerates single-step resistance mutations[1].
| Evidence Dimension | Enzymatic IC50 for DNA gyrase and topoisomerase IV |
| Target Compound Data | 5–10 μM (Gyrase) / 2.5–5.0 μM (Topo IV) |
| Comparator Or Baseline | Ciprofloxacin (4- to 8-fold higher IC50 values) |
| Quantified Difference | 4- to 8-fold greater inhibitory potency with balanced dual-target affinity |
| Conditions | In vitro catalytic inhibition and DNA cleavage assays |
Reduces the probability of target-site mutation resistance, ensuring a longer commercial and clinical lifecycle for the formulated drug product.
Due to its low aqueous solubility and controlled micronized particle size, besifloxacin hydrochloride is the API of choice for formulating advanced ophthalmic suspensions. It is ideally paired with mucoadhesive polymers (such as polycarbophil) to create a solid-state depot on the ocular surface, extending drug release and allowing for a reduced dosing frequency compared to highly soluble fluoroquinolone solutions [1].
Besifloxacin hydrochloride is prioritized in the development of anti-infectives targeting multidrug-resistant ocular pathogens. Its superior MIC90 profile against HA-MRSA and ciprofloxacin-resistant staphylococci makes it a critical precursor for treatments where standard first-line agents like ciprofloxacin or moxifloxacin are clinically ineffective [2].
In advanced drug delivery research, the inherently low solubility of the besifloxacin hydrochloride salt is leveraged to produce stable nanocrystals and nanostructured lipid carriers. These nanoscale formulations increase the surface area-to-volume ratio, enhancing the dissolution rate strictly at the target site while maintaining the prolonged residence time characteristic of the bulk suspension[1].
Irritant